SR-717

Overview

Description

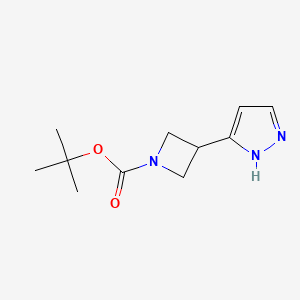

SR-717 is a non-nucleoside stimulator of interferon genes (STING) agonist. It is a cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) analog that induces a “closed” activation conformation of STING. This compound has shown significant antitumor activity and promotes the activation of immune cells and cross-presentation of antigens .

Mechanism of Action

Target of Action

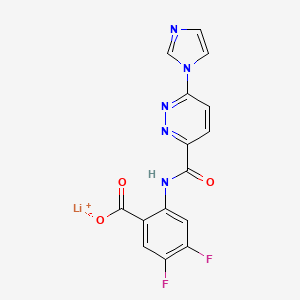

SR-717, also known as this compound lithium or Lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, primarily targets the STING (Stimulator of Interferon Genes) protein . STING is a signaling molecule associated with the endoplasmic reticulum and plays a critical role in innate immunity, antitumor immunity, and microbiome homeostasis .

Mode of Action

This compound functions as a direct mimetic of the natural STING ligand cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), inducing the same “closed” activation conformation of STING . This interaction between this compound and STING leads to the activation of immune cells and facilitates antigen cross-priming .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, this compound has demonstrated favorable pharmacokinetic properties in wild-type mice . It was observed to induce IFNβ dose-dependently following intraperitoneal administration .

Result of Action

The action of this compound results in the activation of CD8+ T cells, natural killer cells, and dendritic cells within tumors and draining lymph nodes (dLNs) . It also induces the expression of clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner .

Biochemical Analysis

Biochemical Properties

SR-717 interacts with the STING pathway, a critical component of the innate immune response . Upon binding to STING, this compound triggers the release of type I interferon and pro-inflammatory cytokines, promoting T cell priming and recruitment .

Cellular Effects

This compound influences cell function by modulating the immune response. It has been shown to induce the expression of clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner . This modulation of the immune response can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by mimicking the natural STING ligand cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). This induces the same “closed” conformation of STING, leading to the activation of downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a dose-dependent effect on the induction of interferon-beta (IFNβ) following administration . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability and degradation.

Dosage Effects in Animal Models

In animal models, this compound has demonstrated antitumor activity. It has been shown to promote the activation of CD8+ T cells, natural killer cells, and dendritic cells in relevant tissues, and facilitate antigen cross-priming . The effects of this compound vary with different dosages, with higher doses potentially leading to more pronounced immune responses .

Metabolic Pathways

Given its role as a STING agonist, it is likely that it interacts with enzymes and cofactors involved in the STING signaling pathway .

Transport and Distribution

Given its role as a STING agonist, it is likely that it interacts with transporters or binding proteins involved in the STING signaling pathway .

Subcellular Localization

Given its role as a STING agonist, it is likely that it is localized to compartments or organelles involved in the STING signaling pathway .

Preparation Methods

The synthesis of SR-717 involves the preparation of a stable cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but it is known that this compound is prepared as a non-nucleotide STING agonist with high purity . Industrial production methods for this compound are not explicitly documented, but it is typically synthesized in research laboratories for experimental purposes.

Chemical Reactions Analysis

SR-717 undergoes several types of chemical reactions, primarily focusing on its role as a STING agonist. The compound is known to induce the same closed conformation of STING as the natural ligand cGAMP. This activation leads to the release of type I interferon and pro-inflammatory cytokines . Common reagents and conditions used in these reactions include the use of cyclic dinucleotides and other STING pathway modulators. The major products formed from these reactions are immune response mediators such as interferon-beta (IFNβ), interleukin-6 (IL-6), and tumor necrosis factor (TNF) .

Scientific Research Applications

SR-717 has a wide range of scientific research applications, particularly in the fields of immunology, oncology, and drug development. It has been shown to have significant antitumor activity in various mouse models of cancer, including melanoma and colon cancer . This compound promotes the activation of CD8+ T cells, natural killer cells, and dendritic cells, enhancing the immune response against tumors . Additionally, this compound is being investigated for its potential use in enhancing the efficacy of existing cancer immunotherapies, such as immune checkpoint inhibitors . The compound is also being explored for its role in modulating the innate immune response to infections .

Comparison with Similar Compounds

SR-717 is unique among STING agonists due to its non-nucleotide structure and high efficacy in promoting antitumor immunity . Similar compounds include other STING agonists such as MSA-2, which is also a non-nucleotide STING agonist with significant antitumor activity . MSA-2 induces a similar closed conformation of STING and promotes the activation of immune cells . this compound has shown greater efficacy in certain cancer models and is well-tolerated in experimental settings . Other similar compounds include cyclic dinucleotides like cGAMP, which are natural STING ligands but have limitations in metabolic stability and delivery .

Properties

IUPAC Name |

lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSAJRWPLSVEHJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2LiN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is SR-717 and what is its mechanism of action?

A1: this compound is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, , ] It mimics the natural STING ligand, cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), binding to STING and inducing a "closed" conformation similar to cGAMP. [, , ] This activation of STING triggers a downstream signaling cascade, ultimately leading to the production of type I interferons and other cytokines, which are crucial for mounting an immune response against tumors. [, , ]

Q2: What are the potential therapeutic applications of this compound?

A2: this compound has demonstrated promising antitumor activity in preclinical studies. [, , ] It promotes the activation of various immune cells, including CD8+ T cells, natural killer cells, and dendritic cells, within the tumor microenvironment. [, ] This immune activation facilitates antigen cross-priming and enhances antitumor immunity, potentially leading to tumor regression. [, ]

Q3: How does the structure of this compound contribute to its activity?

A3: While the exact structural details of this compound haven't been publicly disclosed in these papers, research suggests that modifications to the bipyridazine core structure, a key feature in this compound analogs, can significantly impact its activity. [] These modifications influence its binding affinity for STING, influencing its potency and selectivity for different STING alleles. []

Q4: Are there any known resistance mechanisms to this compound?

A4: Although specific resistance mechanisms to this compound are not extensively detailed in the provided research, it is known that tumor cells can develop resistance to STING agonists. Further investigation is needed to understand the potential for resistance to this compound and explore strategies to overcome it.

Q5: How is this compound delivered and what is its pharmacokinetic profile?

A5: this compound can be administered orally, a significant advantage over other STING agonists requiring intratumoral administration. [] Studies indicate that this compound displays favorable pharmacokinetic properties, but further research is needed to fully characterize its absorption, distribution, metabolism, and excretion. []

Q6: What are the ongoing efforts to improve this compound delivery and efficacy?

A6: Researchers are actively exploring innovative drug delivery systems to enhance the therapeutic efficacy of this compound. One promising approach involves encapsulating this compound in nanoparticles coated with cholesterol-deficient T cell membranes. [] These nanoparticles exhibit reduced clearance by phagocytes in the bloodstream while maintaining their tumor-targeting efficiency. [] This strategy has shown promising results in preclinical melanoma models, demonstrating enhanced tumor delivery and superior antitumor responses when combined with photothermal therapy. []

Q7: What is the role of the cGAS-STING pathway in inflammatory diseases, and how does this compound modulate this pathway?

A7: The cGAS-STING pathway, which this compound activates, plays a significant role in the inflammatory response. [, , ] Studies have shown that this compound can exacerbate inflammation in models of acute lung injury [] and periodontitis. [] Conversely, inhibiting the cGAS-STING pathway with specific inhibitors can mitigate inflammation and tissue damage. [, , ] These findings highlight the potential of modulating the cGAS-STING pathway, using molecules like this compound, for therapeutic intervention in inflammatory diseases.

Q8: What are the safety and toxicity profiles of this compound?

A8: While this compound has shown promising antitumor activity, its safety and toxicity profiles require further investigation. Researchers are actively exploring the potential for adverse effects and long-term consequences associated with this compound treatment.

Q9: How can light be used to control the activity of this compound?

A9: Research has shown the development of a light-activated version of this compound. [] By incorporating a photocaged group into the this compound structure, its ability to bind to STING is blocked. Upon exposure to light, the photocaged group is removed, allowing this compound to interact with STING and activate the pathway. This light-activated approach offers a potential avenue for achieving localized and controlled activation of STING, thereby minimizing potential systemic side effects. []

Q10: What is the significance of crystallographic studies in understanding this compound's interaction with STING?

A10: Crystallographic studies have provided valuable insights into the molecular interactions between this compound and the STING protein. [, ] By obtaining high-resolution structures of this compound bound to human and mouse STING proteins, researchers can visualize the specific amino acid residues involved in ligand binding and the conformational changes induced upon binding. [, ] This structural information is crucial for understanding the mechanism of action of this compound and for designing next-generation STING agonists with improved potency and selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)

![6-(4-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495326.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2495329.png)

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![(Z)-ethyl 4-((4-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2495335.png)

![2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2495336.png)

![N-[(2-chlorophenyl)methyl]-2-{[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2495343.png)

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}acetic acid](/img/structure/B2495344.png)